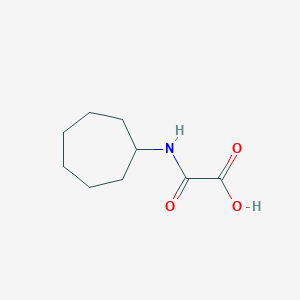

(Cycloheptylamino)(oxo)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(cycloheptylamino)-2-oxoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c11-8(9(12)13)10-7-5-3-1-2-4-6-7/h7H,1-6H2,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLXKKNNCZQOICR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651019 |

Source

|

| Record name | (Cycloheptylamino)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018243-04-3 |

Source

|

| Record name | (Cycloheptylamino)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(Cycloheptylamino)(oxo)acetic acid basic properties

An In-depth Technical Guide to the Physicochemical Properties of (Cycloheptylamino)(oxo)acetic Acid

Authored by: A Senior Application Scientist

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, a nuanced understanding of a molecule's fundamental physicochemical properties is not merely academic—it is the bedrock of innovation. This guide is crafted for the discerning researcher, scientist, and drug development professional who seeks to move beyond superficial data sheets and delve into the core scientific principles governing the behavior of this compound. While this specific N-cycloalkyl oxamic acid derivative may not be extensively characterized in the public domain, its structural motifs are emblematic of a class of compounds with significant, yet often underexplored, potential.

This document eschews a rigid, templated approach. Instead, it is structured to provide a logical and intuitive exploration of this compound, starting from its fundamental chemical identity and extending to practical, field-tested methodologies for its characterization. As your virtual Senior Application Scientist, I will guide you through the "why" behind the "how," ensuring that every piece of information is not just presented, but contextualized within the broader framework of synthetic and analytical chemistry. Our exploration will be grounded in authoritative scientific principles, with a commitment to providing a self-validating and robust technical narrative.

Section 1: Deconstructing this compound: A Matter of Acidity, Not Basicity

A common misconception when encountering amine-containing organic acids is to assume the presence of a basic nitrogen center. In the case of this compound, this is a fundamental misinterpretation of its electronic structure. The molecule is, unequivocally, an acidic compound.

The Dominance of the Carboxylic Acid Moiety

The primary determinant of the molecule's acidic character is the carboxylic acid group (-COOH). This functional group is designed by nature to donate a proton (H+), a defining characteristic of a Brønsted-Lowry acid. The predicted pKa for this compound is approximately 2.31 ± 0.20[1]. A pKa value in this range signifies a relatively strong organic acid, certainly more acidic than a simple alkyl carboxylic acid like acetic acid (pKa ≈ 4.76).

The Non-Basic Nature of the Amide Nitrogen

The nitrogen atom in this compound is part of an amide linkage. The lone pair of electrons on this nitrogen is delocalized through resonance with the adjacent carbonyl group. This resonance stabilization significantly reduces the availability of the lone pair to accept a proton, thereby rendering the nitrogen atom non-basic under typical aqueous conditions.

To illustrate this critical concept, consider the resonance structures:

Figure 1: Resonance in the amide group of this compound.

This delocalization is fundamental to the stability and planar geometry of the amide bond, a cornerstone of peptide and protein chemistry.

Acid-Base Equilibrium

The operative acid-base equilibrium in an aqueous solution is the dissociation of the carboxylic acid proton:

Figure 2: Predominant acid-base equilibrium of this compound in water.

Section 2: Core Physicochemical and Structural Properties

A comprehensive understanding of a compound's behavior in experimental settings begins with its fundamental physicochemical properties. While experimental data for this compound is not abundant in the literature, we can compile its known and predicted properties.

| Property | Value | Source |

| Molecular Formula | C9H15NO3 | [1][2] |

| Molecular Weight | 185.22 g/mol | [1][2][3] |

| CAS Number | 1018243-04-3 | [1][2] |

| Predicted pKa | 2.31 ± 0.20 | [1] |

| Predicted Density | 1.16 ± 0.1 g/cm³ | [1] |

| Physical Form | Solid | [4] |

| Purity (Commercial) | Typically ≥95% | [2][3] |

| InChI Key | QLXKKNNCZQOICR-UHFFFAOYSA-N | [3][4] |

Table 1: Summary of Physicochemical Properties of this compound.

Section 3: Synthesis and Purification: A Generalized Protocol

N-substituted oxamic acids, such as this compound, are commonly synthesized through the reaction of a primary or secondary amine with a derivative of oxalic acid, most frequently diethyl oxalate.[5] This is a robust and well-established method in organic synthesis.

The Core Synthetic Strategy: Acylation of Cycloheptylamine

The most direct and industrially scalable approach to synthesizing this compound involves the acylation of cycloheptylamine with diethyl oxalate. The reaction proceeds in two conceptual steps:

-

Nucleophilic Acyl Substitution: The nitrogen of cycloheptylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This results in the displacement of an ethoxide leaving group to form an intermediate ethyl oxamate.

-

Saponification (Hydrolysis): The resulting ethyl ester is then hydrolyzed under basic conditions (e.g., with NaOH or KOH), followed by acidic workup, to yield the final carboxylic acid.

Figure 3: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

The following protocol is a generalized procedure based on established methods for the synthesis of N-substituted oxamic acids.[5] Researchers should optimize reaction conditions based on their specific laboratory settings and safety protocols.

Materials:

-

Cycloheptylamine

-

Diethyl oxalate

-

Ethanol (anhydrous)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Deionized water

-

Standard laboratory glassware and reflux apparatus

-

Magnetic stirrer and heating mantle

Procedure:

-

Step 1: Formation of the Ethyl Oxamate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve cycloheptylamine (1.0 equivalent) in anhydrous ethanol.

-

To this solution, add diethyl oxalate (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The solvent can be removed under reduced pressure to yield the crude ethyl (cycloheptylamino)(oxo)acetate.

-

-

Step 2: Saponification and Isolation

-

Dissolve the crude ethyl ester in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (1.5 - 2.0 equivalents) in water.

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (as monitored by TLC).

-

Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is approximately 1-2.

-

The desired product, this compound, should precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

-

Purification and Characterization

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes). The purity and identity of the final compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O of the carboxylic acid and amide, N-H, and O-H).

-

Melting Point Analysis: As an indicator of purity.

Section 4: Experimental Determination of Acidic Properties

While a predicted pKa is useful, experimental determination is crucial for applications in drug development and formulation. Potentiometric titration is the gold-standard method for pKa determination.

Protocol: Potentiometric Titration for pKa Determination

This protocol provides a self-validating system for the accurate determination of the pKa of this compound.

Equipment and Reagents:

-

Calibrated pH meter with a suitable electrode

-

Autotitrator or a precision burette

-

Standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free)

-

A precisely weighed sample of purified this compound

-

Deionized, boiled water (to remove dissolved CO₂)

-

Inert gas (e.g., nitrogen or argon) supply

Procedure:

-

Sample Preparation:

-

Accurately weigh a sample of the acid and dissolve it in a known volume of deionized, boiled water. The concentration should be chosen to give a clear and measurable pH change during titration.

-

Blanket the solution with an inert gas to prevent the absorption of atmospheric CO₂.

-

-

Titration:

-

Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

The equivalence point is the point of maximum slope on the curve, which can be determined from the first derivative of the titration curve (ΔpH/ΔV).

-

The pKa is the pH at which half of the volume of NaOH required to reach the equivalence point has been added.

-

Figure 4: Workflow for the experimental determination of pKa by potentiometric titration.

Section 5: Potential Applications and Future Directions

While specific biological activities for this compound are not widely reported, the broader class of N-substituted oxamic acids has garnered interest in medicinal chemistry. Derivatives have been investigated for a range of activities, including:

The this compound scaffold represents a valuable starting point for library synthesis in drug discovery programs. The cycloheptyl group provides a lipophilic moiety that can be important for membrane permeability and interaction with hydrophobic binding pockets in biological targets. The oxamic acid portion can engage in hydrogen bonding and electrostatic interactions.

Future research on this molecule could involve:

-

Screening for biological activity in various assays.

-

Derivatization of the cycloheptyl ring or the carboxylic acid to explore structure-activity relationships.

-

Formulation studies to assess its suitability for different delivery routes, guided by its experimentally determined pKa and solubility.

Conclusion

This compound is an acidic molecule with a predicted pKa that suggests it is a relatively strong organic acid. Its synthesis is accessible through standard organic chemistry techniques, and its properties can be thoroughly characterized using established analytical methods. This guide provides a foundational framework for researchers to approach this molecule with a clear understanding of its chemical nature and a robust set of protocols for its synthesis and characterization. By moving from misconception to a deep, principled understanding, we unlock the true potential of this and related compounds in the ongoing quest for scientific advancement.

References

-

[amino]acetic acid (PHY0172475) - PhytoBank. Available at: [Link]

-

Synthesis and biocidal nature of oxamic acids - ResearchGate. Available at: [Link]

-

N-(4-substituted-thiazolyl)oxamic acid derivatives, a new series of potent, orally active antiallergy agents - PubMed. Available at: [Link]

-

This compound, 95% Purity, C9H15NO3, 5 grams - CP Lab Safety. Available at: [Link]

-

Synthesis and anti-inflammatory activity of certain new N,N'-oxamides - PubMed. Available at: [Link]

-

A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids - MDPI. Available at: [Link]

-

Synthesis of New Bicyclic Hydroxamic Acids with Cytotoxic Activity - SciELO México. Available at: [Link]

-

Synthesis of N-Aryl-oxamic Acids via Copper Catalysis - ResearchGate. Available at: [Link]

Sources

- 1. This compound CAS#: 1018243-04-3 [amp.chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 1018243-04-3 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. N-(4-substituted-thiazolyl)oxamic acid derivatives, a new series of potent, orally active antiallergy agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anti-inflammatory activity of certain new N,N'-oxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

(Cycloheptylamino)(oxo)acetic acid chemical structure and analysis

An In-depth Technical Guide to (Cycloheptylamino)(oxo)acetic acid: Structure, Synthesis, and Comprehensive Analytical Characterization

Authored by a Senior Application Scientist

This guide provides a detailed exploration of this compound, a molecule of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct literature on this specific compound, this document leverages established principles of organic chemistry and analytical science, drawing parallels with analogous structures such as α-keto acids and N-substituted amino acids. The methodologies presented herein are designed to be robust and self-validating, providing researchers with a comprehensive framework for the synthesis and analysis of this and similar molecules.

Molecular Structure and Physicochemical Properties

This compound possesses a unique combination of functional groups that dictate its chemical behavior and analytical characteristics. The core of the molecule is an α-keto acid, which imparts reactivity, while the cycloheptylamino substituent influences its lipophilicity and conformational flexibility.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C9H15NO3[1]

-

Molecular Weight: 185.22 g/mol

-

InChI Key: QLXKKNNCZQOICR-UHFFFAOYSA-N

The structure features a central two-carbon chain with a carboxylic acid group and a ketone at the alpha position. The nitrogen atom of the amino group is directly attached to the carbonyl carbon of the keto group, forming an amide-like linkage, and is also bonded to a seven-membered cycloheptyl ring.

Figure 1: Chemical structure of this compound.

Hydration of the α-Keto Group:

A critical property of α-keto acids is their propensity to exist in equilibrium with their hydrated (gem-diol) form in aqueous solutions.[2][3] This equilibrium is influenced by steric and electronic factors. For this compound, the presence of water would likely lead to the formation of the corresponding 2-(cycloheptylamino)-2,2-dihydroxyacetic acid. This has significant implications for its spectroscopic characterization, particularly in NMR analysis.

Figure 2: Hydration equilibrium of the α-keto group.

Plausible Synthetic Pathway

While specific synthesis protocols for this compound are not readily found in the literature, a plausible and efficient synthetic route can be designed based on established organic chemistry principles. The most straightforward approach would involve the reaction of cycloheptylamine with a suitable oxoacetic acid derivative.

Proposed Synthesis:

A common method for the synthesis of α-keto acids involves the oxidation of corresponding α-hydroxy acids or the hydrolysis of α-keto esters.[4] A likely two-step synthesis for the target molecule would be:

-

Esterification of Glyoxylic Acid: Glyoxylic acid can be esterified, for example, with ethanol in the presence of an acid catalyst to form ethyl glyoxylate.

-

Amidation with Cycloheptylamine: The resulting ethyl glyoxylate can then be reacted with cycloheptylamine. This reaction would likely proceed via nucleophilic acyl substitution, where the amine attacks the ester carbonyl, followed by elimination of ethanol to form the amide bond. Subsequent hydrolysis of the ester would yield the final product.

Alternatively, a more direct approach could be the reaction of cycloheptylamine with glyoxylic acid in a suitable solvent, potentially with azeotropic removal of water to drive the reaction towards the formation of the imine, which would then be hydrolyzed to the desired product.

Figure 3: Proposed synthetic workflow.

Comprehensive Analytical Characterization

A multi-technique approach is essential for the unambiguous identification, purity assessment, and structural elucidation of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the synthesized compound and for quantitative analysis. Due to the lack of a strong chromophore in the molecule, careful consideration of the detection method is required.

Methodology:

-

Reversed-Phase HPLC (RP-HPLC): This is the recommended method for purity determination.

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes is a good starting point for method development.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Rationale: The C18 stationary phase will provide good retention for the nonpolar cycloheptyl group. The acidic mobile phase will suppress the ionization of the carboxylic acid, leading to better peak shape. UV detection at a low wavelength is necessary due to the absence of a significant chromophore.

-

-

HPLC with Derivatization for Enhanced Sensitivity: For trace analysis or quantification in complex matrices, pre-column derivatization can be employed to introduce a fluorescent or UV-active tag.[5][6]

-

Derivatizing Agent: Dansyl chloride is a suitable reagent that reacts with the secondary amine to produce a highly fluorescent derivative.[6][7]

-

Protocol:

-

Dissolve the sample in a suitable buffer (e.g., sodium bicarbonate, pH 9-10).

-

Add a solution of dansyl chloride in acetone.

-

Incubate the mixture at an elevated temperature (e.g., 60 °C) for a specified time.

-

Quench the reaction with a suitable reagent (e.g., a primary amine like glycine).

-

Inject the derivatized sample into the HPLC system.

-

-

Detection: Fluorescence detector (e.g., Ex: 340 nm, Em: 525 nm for dansyl derivatives).

-

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that can be used for the analysis of polar compounds without derivatization.[8]

-

Column: A HILIC column (e.g., silica or amide-based).

-

Mobile Phase: A high percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer.

-

Table 1: Proposed HPLC Methods

| Parameter | RP-HPLC | RP-HPLC with Derivatization | HILIC |

| Column | C18 | C18 | Silica or Amide |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Water with buffer |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile | Acetonitrile |

| Detection | UV (210 nm) | Fluorescence | UV (210 nm) or ELSD |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. Both 1H and 13C NMR will provide crucial information about the connectivity of atoms.

Predicted 1H NMR Spectra:

-

Cycloheptyl Protons: A complex multiplet in the range of δ 1.2-2.0 ppm. The proton on the carbon attached to the nitrogen will be deshielded and appear as a multiplet around δ 3.5-4.0 ppm.

-

N-H Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration, likely in the range of δ 7-9 ppm.

-

Carboxylic Acid Proton: A very broad singlet at δ > 10 ppm.

-

Hydrated Form: If the compound exists in its hydrated form in the NMR solvent (e.g., D2O or DMSO-d6), the spectrum will be more complex. The protons of the gem-diol may not be directly observed, but their presence would be inferred from the chemical shifts of neighboring protons.

Predicted 13C NMR Spectra:

-

Cycloheptyl Carbons: A series of peaks in the aliphatic region (δ 20-50 ppm). The carbon attached to the nitrogen will be at a lower field (δ 50-60 ppm).

-

Carbonyl Carbons: Two distinct peaks in the downfield region: the keto-carbonyl around δ 160-170 ppm and the carboxylic acid carbonyl around δ 170-180 ppm.

Table 2: Predicted 1H and 13C NMR Chemical Shifts

| Group | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |

| Cycloheptyl CH2 | 1.2-2.0 | 20-50 |

| Cycloheptyl CH-N | 3.5-4.0 | 50-60 |

| N-H | 7-9 | - |

| COOH | >10 | 170-180 |

| C=O (keto) | - | 160-170 |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and to gain structural information through fragmentation analysis.

Methodology:

-

Electrospray Ionization (ESI): This soft ionization technique is ideal for this molecule.

-

Positive Ion Mode: The expected ion would be the protonated molecule [M+H]+ at m/z 186.11.

-

Negative Ion Mode: The expected ion would be the deprotonated molecule [M-H]- at m/z 184.10.

-

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can provide valuable structural information.

Predicted Fragmentation Pattern:

A likely fragmentation pathway in positive ion mode would involve the loss of the carboxylic acid group as COOH (45 Da) or H2O and CO (46 Da), and cleavage of the bond between the nitrogen and the cycloheptyl group.

Figure 4: Predicted MS/MS fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is a quick and simple method to confirm the presence of the key functional groups in the molecule.

Expected IR Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm-1.

-

N-H Stretch: A moderate peak around 3300-3500 cm-1.

-

C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm-1.

-

C=O Stretch (Keto and Carboxylic Acid): Two strong, distinct peaks in the region of 1650-1750 cm-1. The keto carbonyl will likely be at a lower wavenumber than the carboxylic acid carbonyl.

-

N-H Bend: A peak around 1550-1650 cm-1.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Frequency (cm-1) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| N-H | 3300-3500 |

| C-H (sp3) | 2850-2960 |

| C=O (Keto) | 1680-1720 |

| C=O (Carboxylic Acid) | 1700-1750 |

| N-H Bend | 1550-1650 |

Conclusion

This technical guide provides a comprehensive framework for the synthesis and analysis of this compound. By leveraging established analytical techniques and drawing parallels with similar chemical structures, researchers can confidently approach the characterization of this and related molecules. The proposed methodologies for HPLC, NMR, MS, and IR spectroscopy, along with the predicted data, serve as a valuable resource for scientists in the fields of synthetic chemistry and drug development.

References

- Lestari, W., & Sari, D. A. P. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 435-442.

- Stella, V. J., & Lee, H. K. (2016). Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. Journal of Pharmaceutical Sciences, 105(1), 213-220.

- National Oceanic and Atmospheric Administration. (2023). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface.

- Rutledge, J. C., & Rudy, J. L. (1987). HPLC qualitative amino acid analysis in the clinical laboratories.

- Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.

- Tsesarskaia, M., et al. (2007). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. D-Amino Acids: A New Frontier in Amino Acid and Protein Research, 41-47.

- American Chemical Society. (2023). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. The Journal of Physical Chemistry A.

- Zimmermann, M., Sauer, U., & Zamboni, N. (2014). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry, 86(15), 7848-7855.

- MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules.

- Eliel, E. L., & Martin, R. J. (1968). NMR Spectra of Some Cyclohexyl Derivatives. The Journal of Chemical Physics, 48(8), 3787-3792.

-

National Institute of Standards and Technology. (n.d.). Acetic acid, oxo-. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of 4-oxooctanoic acid with m / z 73, the typical fragmentation peak of carboxylic acids.... Retrieved from [Link]

-

mzCloud. (n.d.). Glyoxylic acid. Retrieved from [Link]

- Steimer, S. S., Kourtchev, I., & Kalberer, M. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated molecules (HOMs) in atmospheric aerosols. University of Cambridge.

-

National Institutes of Health. (n.d.). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 95% Purity, C9H15NO3, 5 grams. Retrieved from [Link]

-

SpectraBase. (n.d.). Cyclohexyl phenyl ketone. Retrieved from [Link]

-

Wikipedia. (n.d.). Glyoxylic acid. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glyoxylic acid - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. myfoodresearch.com [myfoodresearch.com]

- 6. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 7. HPLC qualitative amino acid analysis in the clinical laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

A Technical Guide to (Cycloheptylamino)(oxo)acetic Acid: Discovery, Synthesis, and Mechanistic Insight

This document provides an in-depth technical overview of (cycloheptylamino)(oxo)acetic acid, also known as N-cycloheptyloxamic acid. It is intended for researchers, chemists, and drug development professionals interested in the synthesis and potential applications of α-keto acids and their derivatives. We will explore the compound's background, detail its synthesis with mechanistic rationale, and discuss its relevance as a bioactive molecule.

Introduction and Background

This compound belongs to the class of N-substituted oxamic acids. These compounds are characterized by an oxoacetic acid moiety linked to a nitrogen atom. The core structure, oxamic acid (NH₂C(O)COOH), is the monoamide of oxalic acid and a structural analog of pyruvate.[1][2] This structural similarity is key to its biological activity, particularly as a competitive inhibitor of lactate dehydrogenase (LDH).[1]

The discovery and synthesis of specific N-substituted oxamic acids like the cycloheptyl derivative are often driven by the search for potent and selective enzyme inhibitors. The enzyme LDH is a critical node in cellular metabolism, catalyzing the interconversion of pyruvate and lactate.[3] In contexts of high glycolytic flux, such as in cancer cells (the Warburg effect) or certain pathogenic bacteria, LDH activity is crucial for regenerating NAD+ to sustain glycolysis.[3][4] Consequently, LDH inhibitors are actively investigated as potential therapeutics in oncology and infectious diseases.[4][5][6] The synthesis of a library of analogs, including this compound, represents a rational drug design approach to probe the steric and electronic requirements of the LDH active site to optimize inhibitor potency and selectivity.[5]

Synthetic Methodologies and Mechanistic Rationale

The most direct and widely employed method for synthesizing N-substituted oxamic acids is the reaction of a primary or secondary amine with a derivative of oxalic acid, typically a dialkyl oxalate like diethyl oxalate.[7][8] This approach offers a reliable and high-yielding pathway to the target compound.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound points to two primary synthons: cycloheptylamine and an oxalic acid derivative. The key bond formation is the acylation of the amine nitrogen by an electrophilic carbonyl of the oxalate precursor.

Caption: Retrosynthesis of this compound.

Detailed Synthesis Protocol

The synthesis proceeds in two main stages: (1) the formation of the ethyl ester intermediate, ethyl (cycloheptylamino)(oxo)acetate, followed by (2) saponification (hydrolysis) of the ester to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl (cycloheptylamino)(oxo)acetate

This step involves the nucleophilic acyl substitution reaction between cycloheptylamine and diethyl oxalate.

-

Reaction: Cycloheptylamine + Diethyl Oxalate → Ethyl (cycloheptylamino)(oxo)acetate + Ethanol

-

Detailed Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add diethyl oxalate (1.0 equivalent).

-

Add cycloheptylamine (1.0 equivalent) to the flask. The reaction is often performed neat or in a suitable solvent like ethanol.

-

Heat the reaction mixture to reflux for 2-4 hours.[7] The progress can be monitored by TLC or GC-MS.

-

Upon completion, the byproduct, ethanol, and any excess starting materials are removed by distillation, often under reduced pressure.[7]

-

The resulting crude liquid, ethyl (cycloheptylamino)(oxo)acetate, can be purified by vacuum distillation.

-

Step 2: Saponification to this compound

The ethyl ester is hydrolyzed under basic conditions to yield the carboxylate salt, which is subsequently acidified to produce the final product.

-

Reaction: Ethyl (cycloheptylamino)(oxo)acetate + NaOH → Sodium (cycloheptylamino)(oxo)acetate + Ethanol Sodium (cycloheptylamino)(oxo)acetate + HCl → this compound + NaCl

-

Detailed Protocol:

-

Dissolve the crude or purified ethyl (cycloheptylamino)(oxo)acetate from Step 1 in a suitable solvent such as ethanol or a mixture of THF/water.

-

Add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (typically 1.1 to 1.5 equivalents).

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Once the reaction is complete, cool the mixture in an ice bath.

-

Carefully acidify the mixture to a pH of ~1-2 using a strong acid, such as cold 1M hydrochloric acid (HCl). The product will precipitate as a solid.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water to remove inorganic salts.

-

Dry the product under vacuum to yield pure this compound.

-

Causality and Mechanistic Insights

The choice of diethyl oxalate as the acylating agent is strategic. It is a stable, commercially available liquid that reacts predictably with amines. The reaction's success hinges on the differential reactivity of primary versus secondary amines with the two ester groups.[9]

-

Why the Reaction Stops at the Mono-amide for Secondary Amines (and is controlled for Primary Amines): Primary amines possess two reactive N-H protons and can react with both ester groups of diethyl oxalate, typically requiring two equivalents of the amine to form a symmetrical N,N'-disubstituted oxamide.[7] However, by using a 1:1 molar ratio of a primary amine (like cycloheptylamine) to diethyl oxalate, the reaction can be controlled to favor the formation of the mono-amido ester.[7][10] The initial acylation forms an oxamic ester. The electron-withdrawing effect of the newly formed amide and the adjacent ester group deactivates the remaining ester carbonyl towards a second nucleophilic attack, especially when the amine is not in excess.

-

Role of Saponification: The final hydrolysis step is a classic ester saponification. The use of a strong base (NaOH) generates the hydroxide ion, a potent nucleophile that attacks the ester carbonyl. This is followed by the elimination of the ethoxide leaving group. The final acidification protonates the resulting carboxylate anion to furnish the desired carboxylic acid.

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties and Characterization

The synthesized this compound is typically a solid at room temperature. Purity is generally assessed to be around 95% or higher for commercial samples.[11]

Table 1: Key Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₅NO₃ |

| Molecular Weight | 185.22 g/mol |

| Appearance | Solid |

| IUPAC Name | This compound |

| InChI Key | QLXKKNNCZQOICR-UHFFFAOYSA-N |

Standard analytical techniques are used for structural confirmation and purity assessment:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the cycloheptyl ring protons and the N-H proton. ¹³C NMR would confirm the presence of the two distinct carbonyl carbons (amide and carboxylic acid) and the carbons of the cycloheptyl ring.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: Would display characteristic absorption bands for the N-H stretch, C-H stretches, and the strong C=O stretches for both the amide and carboxylic acid functional groups.

Biological Activity and Applications

As a member of the oxamic acid family, the primary biological rationale for the synthesis of this compound is its potential as an inhibitor of lactate dehydrogenase (LDH).[1][5] Oxamic acid itself is a known competitive inhibitor of LDH, acting as a pyruvate analog.[4][6] By adding various N-substituents, researchers aim to enhance binding affinity and achieve selectivity for different LDH isoenzymes (e.g., LDH-A vs. LDH-B).[5]

The cycloheptyl group provides a bulky, non-polar moiety that can interact with hydrophobic pockets within the enzyme's active site. Structure-activity relationship (SAR) studies on various N-substituted oxamates have shown that the nature of the alkyl or cycloalkyl group significantly influences inhibitory potency and selectivity.[5] While some studies indicate that smaller alkyl chains like N-propyl can be highly selective, the exploration of larger, conformationally flexible rings like cycloheptyl is essential for fully mapping the binding site.[5]

The potential therapeutic applications stemming from LDH inhibition include:

-

Oncology: Targeting cancer cell metabolism to induce apoptosis and inhibit proliferation.[3][6]

-

Infectious Diseases: Inhibiting the metabolic pathways of fermentative bacteria.[4]

Conclusion

This compound is a rationally designed molecule whose synthesis is straightforward and well-established in the principles of organic chemistry. Its background is rooted in the strategic targeting of the metabolic enzyme lactate dehydrogenase. The two-step synthesis from cycloheptylamine and diethyl oxalate is an efficient and robust method, providing access to this and other N-substituted oxamic acids for further investigation in drug discovery and chemical biology. The insights gained from studying such analogs contribute significantly to our understanding of enzyme-inhibitor interactions and the development of novel therapeutics.

References

- Benchchem. An In-depth Technical Guide to the Reactions of Diethyl Oxalate with Primary and Secondary Amines.

- Gomez, S., et al. Oxamic acid analogues as LDH-C4-specific competitive inhibitors. PubMed.

- ECHEMI. Reaction of amines with diethyl oxalate (Hofmann amine separation method).

- ResearchGate. Synthesis and biocidal nature of oxamic acids.

- Stack Exchange. Reaction of amines with diethyl oxalate (Hofmann amine separation method). Published January 10, 2018.

- Benchchem. Technical Support Center: Synthesis of N,N'-Disubstituted Oxamides.

- Mishra, N. N., et al. Activity of the Lactate Dehydrogenase Inhibitor Oxamic Acid against the Fermentative Bacterium Streptococcus mitis/oralis: Bactericidal Effects and Prevention of Daptomycin Resistance In Vitro and in an Ex Vivo Model. MDPI. Published 2022.

- Kisfaludy, L., et al. N-[trans-2-[[2'-(acetylamino)cyclohexyl]oxy]acetyl]-L-alanyl-D-glutamic acid: a novel immunologically active carbocyclic muramyl dipeptide analogue. Journal of Medicinal Chemistry. Published February 12, 1998.

- MedChemExpress. Lactate Dehydrogenase | Inhibitors.

- MedChemExpress. Lactate Dehydrogenase Inhibitor, Gene.

- Wikipedia. Oxamate.

- Sigma-Aldrich. This compound | 1018243-04-3.

- CP Lab Safety. This compound, 95% Purity, C9H15NO3, 5 grams.

- CymitQuimica. This compound.

- MedchemExpress.com. Oxamic acid (Oxamidic acid) | LDH-A Inhibitor.

- Abdel-Aleem, A. M., et al. Synthesis and anti-inflammatory activity of certain new N,N'-oxamides. Pharmazie. Published 1980.

- Wikipedia. Oxamic acid.

- Boger, D. L., et al. Discovery of a potent, selective, and efficacious class of reversible alpha-ketoheterocycle inhibitors of fatty acid amide hydrolase effective as analgesics. Journal of Medicinal Chemistry. Published March 24, 2005.

- Takeda, H., et al. Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds. PubMed.

- ResearchGate. Synthesis of 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids and their activity as aminopeptidase M inhibitors. Published August 2008.

Sources

- 1. Oxamate - Wikipedia [en.wikipedia.org]

- 2. Oxamic acid - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Activity of the Lactate Dehydrogenase Inhibitor Oxamic Acid against the Fermentative Bacterium Streptococcus mitis/oralis: Bactericidal Effects and Prevention of Daptomycin Resistance In Vitro and in an Ex Vivo Model | MDPI [mdpi.com]

- 5. Oxamic acid analogues as LDH-C4-specific competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. calpaclab.com [calpaclab.com]

(Cycloheptylamino)(oxo)acetic acid IUPAC name and synonyms

An In-Depth Technical Guide to 2-(Cycloheptylamino)-2-oxoacetic Acid

Abstract

This technical guide provides a comprehensive overview of 2-(Cycloheptylamino)-2-oxoacetic acid, a molecule of significant interest to researchers in medicinal chemistry and drug development. Also known by its synonym N-cycloheptyloxamic acid, this compound belongs to the oxamic acid class, which is recognized for its role as a structural motif in enzyme inhibitors. This document details the compound's nomenclature, physicochemical properties, a proposed synthetic pathway, and its primary scientific context as a lactate dehydrogenase (LDH) inhibitor. By synthesizing chemical data with mechanistic insights, this guide serves as an essential resource for scientists leveraging this molecule as a chemical probe or a building block for novel therapeutics.

Nomenclature and Chemical Identity

The precise identification of a chemical entity is foundational for all research and development activities. This section outlines the standardized naming conventions and unique identifiers for the topic compound.

IUPAC Name

The systematic name for the compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 2-(Cycloheptylamino)-2-oxoacetic acid .[1]

Common Synonyms

In commercial and research contexts, the compound is frequently referred to by several synonyms:

-

(Cycloheptylamino)(oxo)acetic acid[1]

-

N-Cycloheptyloxamic acid

-

OTAVA-BB 1129858[1]

-

Acetic acid, 2-(cycloheptylamino)-2-oxo-[1]

Chemical Identifiers

For unambiguous database searching and regulatory tracking, the following identifiers are critical.

| Identifier | Value | Source |

| CAS Number | 1018243-04-3 | ChemicalBook[1], Sigma-Aldrich |

| Molecular Formula | C₉H₁₅NO₃ | ChemicalBook[1] |

| Molecular Weight | 185.22 g/mol | ChemicalBook[1] |

| InChI Key | QLXKKNNCZQOICR-UHFFFAOYSA-N | Sigma-Aldrich |

| InChI Code | 1S/C9H15NO3/c11-8(9(12)13)10-7-5-3-1-2-4-6-7/h7H,1-6H2,(H,10,11)(H,12,13) | Sigma-Aldrich |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, formulation, and behavior in biological systems. The data below, primarily from predictive models, provides a baseline for laboratory use.

| Property | Predicted Value | Source |

| Density | 1.16 ± 0.1 g/cm³ | ChemicalBook[1] |

| pKa | 2.31 ± 0.20 | ChemicalBook[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Purity (Commercial) | ≥95% | Sigma-Aldrich, CP Lab Safety[2] |

| Storage Temperature | Room Temperature | Sigma-Aldrich |

Synthesis and Purification

While commercially available, an understanding of the synthetic route to N-cycloheptyloxamic acid is crucial for analogue design and scale-up. The most logical and widely established method for preparing N-substituted oxamic acids is via the reaction of a primary amine with a derivative of oxalic acid.

Rationale for Synthetic Strategy

The synthesis is designed as a two-step process. The first step involves a nucleophilic acyl substitution, where the primary amine (cycloheptylamine) attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This reaction is highly efficient for forming the amide bond. The second step is a standard saponification (base-catalyzed hydrolysis) of the resulting ethyl ester to yield the final carboxylic acid. This approach is favored for its high yields and the use of readily available starting materials.

Proposed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(cycloheptylamino)-2-oxoacetate

-

To a solution of diethyl oxalate (1.2 equivalents) in anhydrous ethanol (5 mL per mmol of amine) in a round-bottom flask equipped with a magnetic stirrer, add cycloheptylamine (1.0 equivalent) dropwise at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude residue is redissolved in ethyl acetate and washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to yield the crude ethyl ester, which can be used in the next step without further purification.

Step 2: Hydrolysis to 2-(Cycloheptylamino)-2-oxoacetic acid

-

Dissolve the crude ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

-

Add lithium hydroxide (LiOH) (1.5 equivalents) to the solution and stir vigorously at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

-

Acidify the aqueous layer to a pH of ~2 using 1M HCl while cooling in an ice bath. A white precipitate should form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product, 2-(cycloheptylamino)-2-oxoacetic acid.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Core Scientific Context and Applications

The significance of 2-(cycloheptylamino)-2-oxoacetic acid lies less in its direct application and more in the potential of its core oxamic acid scaffold. This scaffold serves as a potent pharmacophore for enzyme inhibition.

The Oxamic Acid Scaffold in Medicinal Chemistry

Oxamic acid (amino(oxo)acetic acid) is the monoamide of oxalic acid.[3] Its derivatives are recognized as privileged structures in drug discovery. The general structure, R-NH-CO-COOH, acts as a bioisostere for α-keto acids, particularly pyruvate. This structural mimicry allows oxamic acids to function as competitive inhibitors for enzymes that bind pyruvate or related substrates.

Mechanism of Action: Lactate Dehydrogenase (LDH) Inhibition

The primary and most studied target of oxamic acid derivatives is Lactate Dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[3][4] LDH catalyzes the interconversion of pyruvate and lactate, with concomitant interconversion of NADH and NAD+. In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), LDH is upregulated to regenerate NAD+ and sustain high glycolytic flux.

Oxamic acid derivatives inhibit LDH by competing with the natural substrate, pyruvate, for binding at the enzyme's active site. The carboxylate and amide groups of the inhibitor form key hydrogen bonds and ionic interactions within the active site, effectively blocking its function.[3]

Metabolic Pathway and Point of Inhibition

Caption: Inhibition of the LDH-mediated conversion of pyruvate to lactate.

Potential Therapeutic and Research Applications

-

Oncology: By inhibiting LDH, compounds like N-cycloheptyloxamic acid can disrupt the metabolic processes that cancer cells rely on for rapid proliferation. This makes them valuable as tool compounds for studying cancer metabolism and as potential starting points for developing novel anticancer agents.

-

Fertility Control: A specific isoform of lactate dehydrogenase, LDH-C4, is found predominantly in sperm cells and is essential for sperm motility and function. Selective inhibitors of LDH-C4, developed from oxamic acid analogues, have shown potential as non-hormonal male contraceptives.[4]

-

Chemical Synthesis: Beyond medicinal applications, oxamic acids are useful precursors for generating nucleophilic carbamoyl radicals via oxidative decarboxylation.[5] These radicals can participate in addition reactions to form a wide range of important amides, highlighting the compound's utility in synthetic organic chemistry.

Handling, Storage, and Safety

As a member of the carboxylic acid family, 2-(cycloheptylamino)-2-oxoacetic acid should be handled with standard laboratory precautions.

-

Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. The compound is classified as an irritant.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Commercial suppliers recommend room temperature storage.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-(Cycloheptylamino)-2-oxoacetic acid, or N-cycloheptyloxamic acid, is more than a simple organic molecule; it is a well-defined chemical tool and a valuable building block for scientific discovery. Its identity is firmly established through its IUPAC name and CAS number. While its direct applications are limited, its structural core—the oxamic acid moiety—is a powerful pharmacophore for inhibiting lactate dehydrogenase, an enzyme of high interest in oncology and reproductive medicine. The synthetic routes are straightforward, allowing for facile production and analogue development. For researchers and drug development professionals, this compound represents a key starting point for exploring fundamental biological processes and designing next-generation therapeutics.

References

-

Synthesis of [(2-Oxo-3,5,7-cycloheptatrien-1-yl)amino]oxo-acetic Acid Hydrazide. Molbase. [Link]

-

This compound, 95% Purity, C9H15NO3, 5 grams. CP Lab Safety. [Link]

-

Oxamic acids: Useful Precursors of Carbamoyl Radicals. Royal Society of Chemistry. [Link]

-

Oxamic acid. Wikipedia. [Link]

-

Oxamic acid analogues as LDH-C4-specific competitive inhibitors. PubMed. [Link]

Sources

- 1. This compound CAS#: 1018243-04-3 [amp.chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Oxamic acid - Wikipedia [en.wikipedia.org]

- 4. Oxamic acid analogues as LDH-C4-specific competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxamic acids: useful precursors of carbamoyl radicals - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Mechanistic Hypothesis for (Cycloheptylamino)(oxo)acetic Acid: A Proposed Novel Inhibitor of Kynurenine Aminotransferase II

Abstract

(Cycloheptylamino)(oxo)acetic acid is a novel small molecule with a chemical structure suggestive of enzymatic interaction. Lacking published biological data, this guide puts forth a detailed, evidence-based hypothesis for its mechanism of action. We propose that this compound acts as a selective, competitive inhibitor of Kynurenine Aminotransferase II (KAT-II), a critical enzyme in the tryptophan metabolism pathway implicated in the pathophysiology of numerous neurological disorders. This document provides the scientific rationale for this hypothesis, drawing parallels with known inhibitors and structural motifs. Furthermore, it outlines a comprehensive, phased experimental strategy designed to rigorously test this hypothesis, from initial in vitro enzyme kinetics to target engagement and pathway modulation in a cellular context. This guide is intended for researchers and drug development professionals seeking to elucidate the therapeutic potential of this and similar α-keto acid derivatives.

Introduction to this compound (C.O.A.)

This compound, hereafter referred to as C.O.A., is a synthetic organic compound characterized by a central oxoacetic acid (glyoxylic acid) core N-substituted with a cycloheptyl moiety[1][2]. Its structure features two key functional domains:

-

An α-Keto Acid Moiety: This reactive group is a well-established pharmacophore known to interact with the active sites of various enzymes, often mimicking endogenous substrates or acting as an electrophilic "warhead"[3][4][5].

-

A Cycloheptylamino Group: This large, lipophilic group provides steric bulk and hydrophobicity, which are critical determinants for binding affinity and selectivity within a target's binding pocket.

While no biological activity has been reported for C.O.A., its structure strongly suggests a potential role as an enzyme inhibitor. This guide will build the hypothesis that its primary target is within the kynurenine pathway of tryptophan metabolism.

The Kynurenine Pathway: A High-Value Therapeutic Target

The kynurenine pathway is the principal metabolic route for tryptophan in mammals, responsible for catabolizing over 95% of this essential amino acid.[6] Dysregulation of this pathway is strongly implicated in the pathogenesis of schizophrenia, Alzheimer's disease, and other neurological conditions.[7][8] Central to this pathway are the kynurenine aminotransferase (KAT) enzymes, which catalyze the irreversible transamination of L-kynurenine to kynurenic acid (KYNA), a neuroactive compound.[9]

KYNA is the only known endogenous antagonist of N-methyl-D-aspartate (NMDA) and α7-nicotinic acetylcholine receptors.[8][10] While neuroprotective at physiological levels, abnormally elevated brain concentrations of KYNA are associated with cognitive deficits and psychosis.[7] Of the four known KAT isoforms, KAT-II is considered the primary contributor to KYNA synthesis in the mammalian brain, making it a prime therapeutic target for normalizing KYNA levels.[6][9]

Proposed Mechanism of Action: Selective Inhibition of KAT-II

The Core Hypothesis

We hypothesize that C.O.A. functions as a potent and selective competitive inhibitor of the Kynurenine Aminotransferase II (KAT-II) enzyme. The mechanism is predicated on the structural mimicry of the enzyme's natural substrates.

-

Binding at the Active Site: The (oxo)acetic acid portion of C.O.A. is proposed to occupy the active site of KAT-II, directly competing with the binding of the amino acid substrate, L-kynurenine. The keto and carboxyl groups are essential pharmacophores for interacting with the pyridoxal-5'-phosphate (PLP) cofactor and key residues within the catalytic pocket.[9]

-

Conferring Selectivity: The large, hydrophobic cycloheptyl group is hypothesized to extend into a substrate-homing pocket adjacent to the active site. This interaction is predicted to provide high binding affinity and confer selectivity for KAT-II over other KAT isoforms (KAT-I, III, IV), which possess different steric and electronic features in this region.

Downstream Signaling Consequences

By inhibiting KAT-II, C.O.A. would reduce the biosynthesis of KYNA from L-kynurenine. This would lower the concentration of KYNA at glutamatergic and nicotinic receptors, potentially alleviating the hypofunctionality associated with these systems in certain CNS disorders. A reduction in KYNA synthesis would cause L-kynurenine to be shunted down other branches of the pathway, altering the balance of other neuroactive metabolites.

A Phased Strategy for Experimental Validation

To rigorously test this hypothesis, we propose a two-phased experimental approach. This strategy is designed to be self-validating, with each phase building upon the results of the previous one.

Phase 1: In Vitro Target Engagement and Kinetic Analysis

The initial phase focuses on confirming direct interaction with the purified target enzyme and characterizing the nature of this interaction.

Protocol 4.1.1: Recombinant KAT-II Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of C.O.A. against recombinant human KAT-II.

-

Materials: Recombinant hKAT-II, L-kynurenine, α-ketoglutarate, pyridoxal-5'-phosphate (PLP), C.O.A. stock solution (in DMSO), assay buffer (e.g., 100 mM phosphate buffer, pH 7.5).

-

Procedure:

-

Prepare a serial dilution of C.O.A. (e.g., from 100 µM to 1 nM) in the assay buffer.

-

In a 96-well plate, add 10 µL of each C.O.A. dilution. Include vehicle (DMSO) and no-enzyme controls.

-

Add 70 µL of a master mix containing buffer, hKAT-II enzyme, and PLP to each well.

-

Incubate for 15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of a substrate mix containing L-kynurenine and α-ketoglutarate.

-

Allow the reaction to proceed for 30 minutes at 37°C.

-

Stop the reaction (e.g., by adding a strong acid).

-

Quantify the formation of KYNA using fluorescence spectroscopy (excitation ~340 nm, emission ~398 nm).

-

Plot the percentage of inhibition against the log concentration of C.O.A. and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 4.1.2: Mechanism of Inhibition (MOI) Studies

-

Objective: To determine if C.O.A. inhibits KAT-II via a competitive mechanism.

-

Procedure:

-

Perform the KAT-II inhibition assay as described in 4.1.1.

-

Repeat the assay using multiple, fixed concentrations of C.O.A. (e.g., 0.5x, 1x, 2x IC50).

-

At each C.O.A. concentration, vary the concentration of the substrate, L-kynurenine, over a wide range (e.g., 0.1x to 10x its Km value).

-

Analyze the data by generating a Lineweaver-Burk or Michaelis-Menten plot. A competitive inhibition profile is indicated if the Vmax remains constant while the apparent Km increases with inhibitor concentration.

-

Table 1: Hypothetical In Vitro Potency and Selectivity Data for C.O.A.

| Enzyme Target | IC50 (nM) | Rationale for Selectivity |

|---|---|---|

| Human KAT-II | 15 | Primary target; high affinity due to optimal fit of the cycloheptyl group. |

| Human KAT-I | 850 | Lower affinity; active site pocket is sterically less favorable for the bulky cycloheptyl group. |

| Human KAT-III | > 5,000 | Different substrate specificity and active site architecture. |

| Human KAT-IV | > 10,000 | Mitochondrial localization and distinct structural features. |

Phase 2: Cellular Target Validation and Pathway Analysis

This phase aims to confirm that C.O.A. engages its target in a complex biological environment and produces the predicted downstream metabolic effects.

Protocol 4.2.1: Cellular Thermal Shift Assay (CETSA)

-

Objective: To provide evidence of direct binding between C.O.A. and endogenous KAT-II in intact cells.

-

Procedure:

-

Culture a relevant cell line (e.g., U-87 MG human astroglioma cells).

-

Treat cells with either C.O.A. (e.g., at 10x IC50) or vehicle control for 1 hour.

-

Harvest and lyse the cells.

-

Aliquot the lysate into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

-

Cool the samples and centrifuge to pellet aggregated proteins.

-

Analyze the supernatant (soluble protein fraction) from each temperature point by Western blot using a specific anti-KAT-II antibody.

-

A positive result is a significant shift in the melting curve of KAT-II to a higher temperature in the C.O.A.-treated samples, indicating ligand-induced stabilization.

-

Protocol 4.2.2: LC-MS/MS Quantification of Kynurenine Metabolites

-

Objective: To measure the effect of C.O.A. on the levels of KYNA and L-kynurenine in a cellular model.

-

Procedure:

-

Plate cells (e.g., primary human astrocytes) and allow them to adhere.

-

Treat cells with varying concentrations of C.O.A. for 24 hours. Include a vehicle control.

-

Collect both the cell culture supernatant and the cell pellets.

-

Perform a protein precipitation/extraction (e.g., with methanol) on all samples.

-

Analyze the extracted metabolites using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify KYNA and L-kynurenine concentrations.

-

Normalize metabolite levels to total protein content.

-

Table 2: Hypothetical Cellular Metabolite Modulation by C.O.A.

| Treatment | KYNA Level (% of Control) | L-Kynurenine Level (% of Control) |

|---|---|---|

| Vehicle (DMSO) | 100 ± 8 | 100 ± 11 |

| C.O.A. (100 nM) | 45 ± 6 | 130 ± 15 |

| C.O.A. (1 µM) | 12 ± 4 | 185 ± 20 |

Workflow Visualization

Conclusion

This document articulates a scientifically grounded hypothesis for the mechanism of action of this compound. Based on its structural features and parallels with known enzyme inhibitors, we propose that C.O.A. is a selective, competitive inhibitor of Kynurenine Aminotransferase II. The detailed, phased validation strategy presented here provides a robust framework for testing this hypothesis. Confirmation of this mechanism would establish C.O.A. as a valuable lead compound for the development of novel therapeutics targeting neurological and psychiatric disorders characterized by dysregulated kynurenine pathway metabolism.

References

-

Dounay, A. B., et al. (2015). Kynurenine Aminotransferase Isozyme Inhibitors: A Review. Molecules, 20(9), 16995-17036. [Link]

-

Han, Q., et al. (2008). Structure, expression, and function of kynurenine aminotransferases in human and rodent brains. Cellular and Molecular Life Sciences, 65(11), 1804-1815. [Link]

-

Garlini, C., et al. (2019). Synthesis and Biological Activity of Peptide α-Ketoamide Derivatives as Proteasome Inhibitors. Molecules, 24(12), 2334. [Link]

-

Han, Q., et al. (2008). Structural Insight into the Inhibition of Human Kynurenine Aminotransferase I/Glutamine transaminase K. Journal of Medicinal Chemistry, 51(23), 7425-7432. [Link]

-

Pivnichny, J. V., et al. (2014). α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase: Exploration of Conformational Constraints in the Acyl Side Chain. ACS Medicinal Chemistry Letters, 5(7), 787-792. [Link]

-

Han, Q., et al. (2008). Structural Insight into the Inhibition of Human Kynurenine Aminotransferase I/Glutamine Transaminase K. Journal of Medicinal Chemistry, 51(23), 7425–7432. [Link]

-

Boger, D. L., et al. (2007). Exploration of a fundamental substituent effect of alpha-ketoheterocycle enzyme inhibitors: Potent and selective inhibitors of fatty acid amide hydrolase. Bioorganic & Medicinal Chemistry Letters, 17(5), 1355-1358. [Link]

-

ResearchGate. Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. [Link]

-

Sbaraglini, F., et al. (2016). Novel Lipophilic Acetohydroxamic Acid Derivatives Based on Conformationally Constrained Spiro Carbocyclic 2,6-Diketopiperazine Scaffolds with Potent Trypanocidal Activity. Journal of Medicinal Chemistry, 59(4), 1489-1503. [Link]

-

Chen, R. R., et al. (2019). Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids. Applied Microbiology and Biotechnology, 103(17), 6893-6902. [Link]

-

Fairbanks, A. J., et al. (2002). Oxidative Deamination of N-Acetyl Neuraminic Acid: Substituent Effects and Mechanism. The Journal of Organic Chemistry, 67(10), 3451-3466. [Link]

-

CP Lab Safety. This compound, 95% Purity. [Link]

-

ResearchGate. Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review. [Link]

-

Woulfe, S. R., & Miller, M. J. (1985). Synthesis and biological activity of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids. A new class of heteroatom-activated beta-lactam antibiotics. Journal of Medicinal Chemistry, 28(10), 1447-1453. [Link]

-

Ilardi, E. A., & Stivala, C. E. (2014). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry, 21(18), 2056-2083. [Link]

-

Park, J., et al. (2022). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). Molecules, 27(19), 6529. [Link]

-

El-Sattar, A. A., et al. (2022). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 27(19), 6297. [Link]

-

Wikipedia. Glyoxylic acid. [Link]

- Google Patents.

-

Ataman Kimya. GLYOXYLIC ACID (OXOACETIC ACID). [Link]

Sources

- 1. This compound | 1018243-04-3 [sigmaaldrich.com]

- 2. This compound CAS#: 1018243-04-3 [amp.chemicalbook.com]

- 3. Synthesis and Biological Activity of Peptide α-Ketoamide Derivatives as Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase: Exploration of Conformational Constraints in the Acyl Side Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Structure, expression, and function of kynurenine aminotransferases in human and rodent brains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Insight into the Inhibition of Human Kynurenine Aminotransferase I/Glutamine transaminase K - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kynurenine Aminotransferase Isozyme Inhibitors: A Review | MDPI [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Theoretical Properties and Computational Modeling of (Cycloheptylamino)(oxo)acetic Acid

Abstract

(Cycloheptylamino)(oxo)acetic acid is a small organic molecule with potential relevance in medicinal chemistry and drug discovery. Understanding its three-dimensional structure, electronic properties, and intermolecular interaction potential is crucial for elucidating its mechanism of action and for rational drug design. This in-depth technical guide provides a comprehensive overview of the theoretical properties of this compound and presents a detailed framework for its computational modeling. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for in silico analysis. The methodologies discussed herein are grounded in established quantum mechanical principles and are designed to provide a robust and self-validating approach to molecular characterization.

Introduction: The Significance of In Silico Characterization

Computational modeling has become an indispensable tool in modern chemical and pharmaceutical research.[1][2] For novel small molecules like this compound, in silico methods provide a powerful and cost-effective means to predict a wide range of properties before undertaking extensive experimental synthesis and testing. By leveraging the principles of quantum mechanics, we can gain deep insights into molecular geometry, stability, reactivity, and spectroscopic signatures.[3][4]

This guide will focus on a multi-faceted computational approach, integrating Density Functional Theory (DFT) for the accurate calculation of electronic structure and properties, and the Quantum Theory of Atoms in Molecules (QTAIM) for a detailed analysis of chemical bonding and non-covalent interactions.[5][6] The workflows presented are designed to be reproducible and are based on widely used and validated computational chemistry software packages such as Gaussian, ORCA, and AIMAll.[7][8][9]

Molecular Overview: this compound

The structure consists of a cycloheptyl ring linked to an amino group, which is in turn part of an oxoacetic acid moiety. This combination of a bulky, flexible cycloalkyl group and a polar, functionalized acid group suggests the potential for diverse intermolecular interactions, a key aspect in its prospective biological activity.

Theoretical Framework: The Pillars of Computational Analysis

A robust computational investigation relies on a solid theoretical foundation. The methods outlined in this guide are chosen for their accuracy, efficiency, and the depth of chemical insight they provide.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[5] It has become one of the most popular and versatile methods in computational chemistry due to its favorable balance of accuracy and computational cost.[5][13] DFT calculations can predict a wide array of molecular properties, including:

-

Optimized Geometries: The most stable three-dimensional arrangement of atoms.

-

Vibrational Frequencies: Corresponding to infrared (IR) and Raman spectra, which also confirm the nature of stationary points on the potential energy surface.[3]

-

Electronic Properties: Such as frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity.

-

Spectroscopic Properties: Including NMR chemical shifts and UV-Visible absorption spectra.[14][15]

Quantum Theory of Atoms in Molecules (QTAIM)

Developed by Richard Bader, QTAIM is a model that analyzes the topology of the electron density to define chemical concepts like atoms and bonds.[6][16] QTAIM provides a rigorous framework for:

-

Identifying Chemical Bonds: Through the presence of a bond path and a bond critical point (BCP) between two nuclei.[17]

-

Characterizing Bond Strength and Type: By analyzing the properties of the electron density at the BCP, such as its magnitude and the Laplacian of the electron density.[18][19]

-

Analyzing Non-Covalent Interactions: QTAIM is particularly powerful in identifying and characterizing weaker interactions like hydrogen bonds and van der Waals forces, which are critical in biological systems.[19]

Computational Workflow: A Step-by-Step Guide

This section provides detailed protocols for the computational analysis of this compound. The workflow is designed to be sequential, with the results of earlier steps feeding into subsequent, more detailed analyses.

%nprocshared=4 %mem=8GB #p B3LYP/6-31G(d) Opt Freq

This compound

0 1 [Insert Cartesian Coordinates Here]

Figure 2: Workflow for QTAIM analysis of this compound.

Table 2: Hypothetical QTAIM Data for Selected Bonds

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian (∇²ρ) at BCP (a.u.) | Bond Type |

| C=O | 0.45 | -0.95 | Covalent (Polar) |

| N-H | 0.32 | -1.20 | Covalent (Polar) |

| C-C (ring) | 0.25 | -0.65 | Covalent |

| O-H···O (dimer) | 0.03 | +0.08 | Hydrogen Bond |

(Note: The values in this table are hypothetical and serve as an example of the data that would be generated.)

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous framework for the theoretical characterization of this compound. By following these protocols, researchers can obtain a wealth of information regarding the molecule's structural, electronic, and bonding properties. These theoretical insights are invaluable for understanding its potential as a drug candidate, guiding further experimental work, and accelerating the drug discovery and development process. [2]Future computational studies could extend this work to include molecular dynamics simulations to explore conformational flexibility and interactions with solvent, as well as docking studies to predict binding modes with specific biological targets.

References

-

Gaussian (software) - Wikipedia. Wikipedia. [Link]

-

Gaussian – Molecular Modeling in Computational Chemistry - RITME. RITME. [Link]

-

Gaussian Software - Chemist Wizards. Chemist Wizards. [Link]

-

What is Gaussian? Competitors, Complementary Techs & Usage | Sumble. Sumble. [Link]

-

Gaussian | Research Cloud Computing. Old Dominion University. [Link]

-

Molecular Dynamics Simulation small molecule - YouTube. YouTube. [Link]

-

Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - NIH. National Institutes of Health. [Link]

-

The Computational Revolution in Small Molecule Drug Discovery - PharmaFeatures. PharmaFeatures. [Link]

-

Tutorial: MD Simulation of small organic molecules using GROMACS - Bioinformatics Review. Bioinformatics Review. [Link]

-

Manual for AIMAll (Version 17.01.25) Tutorial 6 - Critical Point Properties. AIMAll. [Link]

-

Prediction of molecular properties and molecular spectroscopy with density functional theory: From fundamental theory to exchange-coupling - Raw Data Library. Raw Data Library. [Link]

-

Computational Biomodeling: Transforming Drug Design with Advanced Simulations - STM Journals. STM Journals. [Link]

-

AIMAll Documentation. AIMAll. [Link]

-

Molecular Dynamics Simulation of Small Molecules using UCSF Chimera #bioinformaticsforbeginners #pdb - YouTube. YouTube. [Link]

-

High-throughput quantum theory of atoms in molecules (QTAIM) for geometric deep learning of molecular and reaction properties - RSC Publishing. Royal Society of Chemistry. [Link]

-

ORCA 6.0 Manual - FACCTs. FACCTs. [Link]

-

Density functional theory - Wikipedia. Wikipedia. [Link]

-

Molecular Property Prediction: A Multilevel Quantum Interactions Modeling Perspective. arXiv. [Link]

-

Computational Drug Design and Small Molecule Library Design. IntechOpen. [Link]

-

Tutorial 8 - Contour Maps - AIMAll Documentation. AIMAll. [Link]

-

Orca 4.1.0 manual. Ohio Supercomputer Center. [Link]

-

Small molecules MD simulation using Gromacs - YouTube. YouTube. [Link]

-

ORCA 6.1.1 Manual. FACCTs. [Link]

-

Density-Corrected Density Functional Theory for Molecular Properties | The Journal of Physical Chemistry Letters - ACS Publications. ACS Publications. [Link]

-

ORCA - RCC User Guide. University of Chicago Research Computing Center. [Link]

-

FAQs for AIMAll. AIMAll. [Link]

-

Computational analysis and predictive modeling of small molecule modulators of microRNA. BMC Bioinformatics. [Link]

-

Course: Molecular Dynamics Simulations of Small Molecules | TÜBİTAK-ULAKBİM Açık Ders Platformu. TÜBİTAK-ULAKBİM. [Link]

-

AIMAll Documentation | PDF | Computer Keyboard | Cursor (User Interface) - Scribd. Scribd. [Link]

-

The appropriateness of density-functional theory for the calculation of molecular electronics properties - PubMed. National Institutes of Health. [Link]

-

Atoms in molecules - Wikipedia. Wikipedia. [Link]

-

ORCA Software: A Comprehensive Guide To DFT Calculations - V.Nimc. V.Nimc. [Link]

-

QTAIM and the Interactive Conception of Chemical Bonding - PhilSci-Archive. PhilSci-Archive. [Link]

-

QTAIM: quantum theory of atoms in molecules - American Crystallographic Association. American Crystallographic Association. [Link]

-

QTAIM-based local potential energy model: applications and limitations to quantify the binding energy of intra/intermolecular interactions. - ChemRxiv. ChemRxiv. [Link]

-

This compound, 95% Purity, C9H15NO3, 5 grams - CP Lab Safety. CP Lab Safety. [Link]

Sources

- 1. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.stmjournals.com [journals.stmjournals.com]

- 3. ritme.com [ritme.com]

- 4. Prediction of molecular properties and molecular spectroscopy with density functional theory: From fundamental theory to exchange-coupling [rawdatalibrary.net]

- 5. Density functional theory - Wikipedia [en.wikipedia.org]